(1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine
Description
Properties
IUPAC Name |
(E)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(1,3-thiazol-2-yl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-3-15-10-13-7-8(14(10)2)6-12-9-11-4-5-16-9/h4-7H,3H2,1-2H3/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPSVHZMSVJWJH-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and thiazole precursors, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The imidazole and thiazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents are often employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole and thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds were tested against various human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. These compounds showed enhanced cytotoxicity compared to standard chemotherapeutics like methotrexate, indicating their potential as novel anticancer agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. A case study evaluated the antibacterial efficacy of thiazole derivatives against multidrug-resistant strains of bacteria such as MRSA. The results indicated that these derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, showcasing their effectiveness in combating resistant infections .
Antiviral Activity
Emerging research suggests that imidazole derivatives may possess antiviral properties. A recent investigation into related compounds noted their ability to inhibit viral replication in vitro, suggesting that (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine could be explored further for antiviral applications .
Synthetic Methodologies
The synthesis of (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Imidazole Ring : Utilizing starting materials such as ethylthio derivatives and appropriate reagents to construct the imidazole framework.
- Thiazole Integration : Employing thiazole derivatives through nucleophilic substitution or coupling reactions.
- Final Assembly : Combining the imidazole and thiazole components to yield the target compound via condensation reactions.
Case Study 1: Anticancer Evaluation
A comprehensive study assessed the cytotoxic effects of various synthesized imidazole-thiazole hybrids on human cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of thiazole-containing compounds similar to (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine. The study revealed that these compounds were effective against several strains of bacteria, including those resistant to conventional treatments .
Mechanism of Action
The mechanism of action of (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound shares structural motifs with several analogs:
- Imidazole-Benzodioxol Derivatives : Compound 4 from incorporates a benzodioxol group and a chlorophenyl hydrazinecarboxamide substituent. Unlike the target compound, its imine functionality is part of a hydrazinecarboxamide system, but both share the (E)-configuration, confirmed via single-crystal X-ray analysis .
- Benzimidazole-Thiazole-Triazole Hybrids : Compounds 9a–e () feature benzimidazole cores linked to thiazole rings via triazole-acetamide bridges. While the target compound lacks a triazole spacer, the presence of thiazole and aryl substituents (e.g., bromophenyl in 9c) highlights how electronic effects of substituents influence properties like solubility and binding affinity .
- Nitroimidazole Derivatives : The compound in includes a nitro group and methanesulfonate substituent. Though structurally distinct, its crystallographic data (e.g., bond lengths and angles) provide a benchmark for comparing imidazole ring distortions .
Substituent Effects
Configurational Stability
The (E)-configuration in the target compound, analogous to Compound 4 (), is stabilized by minimized steric clashes. X-ray crystallography (utilizing SHELX and WinGX/ORTEP software, as noted in and ) is the gold standard for confirming such configurations .
Spectroscopic Characterization
- NMR Signatures : The ethylsulfanyl group in the target compound would likely show distinct proton shifts (δ ~2.5–3.0 ppm for SCH2CH3) compared to halogenated analogs (e.g., 9c’s bromophenyl protons at δ ~7.5 ppm) .
- IR Spectroscopy: The imine (C=N) stretch (~1640–1690 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) would be key diagnostic peaks, comparable to those in and .
Biological Activity
The compound (1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine (CAS No. 303986-81-4) is a derivative of imidazole and thiazole, which are known for their diverse biological activities. This article aims to explore its biological activity, including anti-viral, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
- Molecular Formula : C14H17N3OS
- Molecular Weight : 275.37 g/mol
- Structure : The compound features an imidazole ring substituted with an ethylsulfanyl group and a thiazole moiety linked through a methanimine functional group.
Anti-Viral Activity
Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to the target compound have shown inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The structure-activity relationship (SAR) of these compounds suggests that modifications in the imidazole and thiazole rings can enhance antiviral potency.
Table 1: Inhibitory Activity Against MERS-CoV
| Compound | IC50 (μM) | CC50 (μM) |
|---|---|---|
| 1a | 0.73 ± 0.66 | >100 |
| 1b | >10.0 | >100 |
| 1c | >10.0 | >100 |
| 1d | 2.7 ± 0.19 | >100 |
| 1e | >10.0 | >100 |
IC50: 50% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration .
The compound with the ethylsulfanyl substitution showed promising results, indicating potential as a lead compound for further development against viral pathogens.
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory properties. A review of various studies indicates that compounds containing thiazole and imidazole rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study : A study demonstrated that a similar compound reduced inflammation in a murine model of arthritis by decreasing the levels of TNF-alpha and IL-6, suggesting that the target compound may exhibit comparable effects .
Antimicrobial Activity
The antimicrobial efficacy of imidazole derivatives has been well-documented. The presence of the thiazole ring enhances the antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Target Compound) | Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL | |
| Pseudomonas aeruginosa | 25 μg/mL |
These results suggest that the compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis or function .
Q & A
Q. Basic
- - and -NMR : Identify proton environments (e.g., imine proton at δ 8.5–9.0 ppm) and carbon backbone .
- IR Spectroscopy : Detect functional groups (e.g., C=N stretch ~1600–1650 cm) .
- HRMS : Confirm molecular ion peaks and isotopic patterns for precise mass validation .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages to verify purity .
How can computational methods like DFT (B3LYP/SDD) assist in predicting molecular geometry and electronic properties?
Q. Advanced
- Geometry Optimization : DFT (B3LYP/SDD) calculates bond angles and dihedrals, critical for validating X-ray data. For example, the imidazole-thiazole dihedral angle can be compared to crystallographic results .
- Electronic Properties : HOMO-LUMO gaps predict reactivity; sulfur atoms in thiazole may lower LUMO energy, enhancing electrophilicity .
- Docking Studies : Predict binding modes with biological targets (e.g., enzymes) using software like AutoDock .
How to address discrepancies between experimental and computational data in structural analysis?
Q. Advanced
- Multi-Method Validation : Cross-reference X-ray crystallography (SHELXL ), DFT calculations, and NMR data. For example, if DFT-predicted bond angles (e.g., C1-C2-C3 = 121.4° ) conflict with crystallography, check for solvent effects or thermal motion in X-ray data .
- Software Tools : Use WinGX for crystallographic refinement and Mercury for visualizing anisotropic displacement ellipsoids .
- Dynamic Effects : Perform MD simulations to assess conformational flexibility in solution vs. solid state .
What are common biological assays for evaluating the pharmacological potential of imidazole-thiazole derivatives?
Q. Basic
- Enzyme Inhibition : Test against serine proteases (e.g., factor Xa ) using fluorogenic substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess antiproliferative activity .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
What strategies improve enantiomeric purity during synthesis?
Q. Advanced
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) in asymmetric imine formation .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers post-synthesis .
- Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer via temperature control .
How to validate crystallographic data quality for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
